molecular formula C9H13NO2 B8032421 5-Methyl-2-propoxypyridin-3-OL

5-Methyl-2-propoxypyridin-3-OL

Cat. No.: B8032421
M. Wt: 167.20 g/mol
InChI Key: PRWBFWUVFXGWRF-UHFFFAOYSA-N
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Description

5-Methyl-2-propoxypyridin-3-OL is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is distinguished by the presence of a methyl group at the fifth position, a propoxy group at the second position, and a hydroxyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propoxypyridin-3-OL typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylpyridin-3-OL.

    Alkylation Reaction: The hydroxyl group at the second position is alkylated using propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-Methyl-2-propoxy-3-pyridinecarboxylic acid.

    Reduction: Formation of 5-Methyl-2-propoxy-3-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-propoxypyridin-3-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propoxypyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the third position can form hydrogen bonds with active sites, while the propoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

  • 2-Methoxypyridin-3-OL
  • 5-Methyl-2-ethoxypyridin-3-OL
  • 2-Propoxypyridin-3-OL

Comparison:

  • 2-Methoxypyridin-3-OL: Lacks the methyl group at the fifth position, resulting in different chemical reactivity and biological activity.
  • 5-Methyl-2-ethoxypyridin-3-OL: Similar structure but with an ethoxy group instead of a propoxy group, leading to variations in lipophilicity and membrane permeability.
  • 2-Propoxypyridin-3-OL: Lacks the methyl group at the fifth position, affecting its overall chemical properties and potential applications.

5-Methyl-2-propoxypyridin-3-OL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methyl-2-propoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-4-12-9-8(11)5-7(2)6-10-9/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBFWUVFXGWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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